molecular formula C28H34N2O7S B7714991 N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B7714991
M. Wt: 542.6 g/mol
InChI Key: VJUHGDLTTLOGLK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions.

    Sulfonylation: The resulting amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with glycinamide: Finally, the sulfonylated amine is coupled with glycinamide using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar aromatic substitution patterns.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the sulfonyl group.

    3,4-Dimethoxyphenylacetonitrile: Shares the 3,4-dimethoxyphenyl moiety but differs in the functional groups attached.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O7S/c1-34-24-12-10-22(18-26(24)36-3)14-16-29-28(31)20-30(17-15-21-8-6-5-7-9-21)38(32,33)23-11-13-25(35-2)27(19-23)37-4/h5-13,18-19H,14-17,20H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUHGDLTTLOGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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